molecular formula C8H6Cl4 B3327016 1,3-Bis(dichloromethyl)benzene CAS No. 30430-40-1

1,3-Bis(dichloromethyl)benzene

Cat. No.: B3327016
CAS No.: 30430-40-1
M. Wt: 243.9 g/mol
InChI Key: PLHFWLGJQRLDMI-UHFFFAOYSA-N
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Description

1,3-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C₈H₆Cl₄. It is also known by other names such as m-Xylylene dichloride and α,α’-dichloro-m-xylene . This compound is characterized by the presence of two dichloromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless to light yellow liquid that is used in various chemical applications.

Preparation Methods

1,3-Bis(dichloromethyl)benzene can be synthesized from m-xylene through a chlorination reaction. The process involves the reaction of m-xylene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions typically include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions .

Chemical Reactions Analysis

1,3-Bis(dichloromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.

    Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl groups.

Scientific Research Applications

1,3-Bis(dichloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(dichloromethyl)benzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, potentially leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1,3-Bis(dichloromethyl)benzene can be compared with other similar compounds such as:

    1,2-Bis(dichloromethyl)benzene: This compound has the dichloromethyl groups attached at the 1 and 2 positions of the benzene ring. It exhibits different reactivity and properties due to the different positions of the substituents.

    1,4-Bis(dichloromethyl)benzene: In this compound, the dichloromethyl groups are attached at the 1 and 4 positions. It also shows distinct chemical behavior compared to this compound.

    1,3-Bis(chloromethyl)benzene: This compound has chloromethyl groups instead of dichloromethyl groups.

This compound stands out due to its unique structure and the presence of two dichloromethyl groups, which impart specific chemical properties and reactivity.

Biological Activity

Overview

1,3-Bis(dichloromethyl)benzene, also known as m-Xylylene dichloride or α,α’-dichloro-m-xylene, is an organic compound with the molecular formula C₈H₆Cl₄. It is synthesized through the chlorination of m-xylene and has been the subject of various studies due to its potential biological activities and interactions with biological molecules .

  • Molecular Formula: C₈H₆Cl₄
  • Molecular Weight: 227.00 g/mol
  • CAS Number: 30430-40-1
  • Synthesis Method: Chlorination of m-xylene in the presence of catalysts like ferric chloride or aluminum chloride under controlled conditions.

Biological Activity

This compound has shown potential biological activity in several studies. Its mechanism of action primarily involves nucleophilic substitution reactions due to the presence of dichloromethyl groups, which can interact with various biological molecules.

  • Nucleophilic Substitution: The dichloromethyl groups can be replaced by nucleophiles, leading to the formation of new chemical bonds that may affect biological functions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or aldehydes and reduction to form methyl groups, which may influence its biological activity .

1. Interaction with Biological Molecules

Research has indicated that this compound interacts with proteins and nucleic acids, potentially affecting their structure and function. For example:

  • A study demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug development .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity: In animal studies, exposure to high concentrations resulted in adverse effects on body weight and organ function .
  • Chronic Exposure: Long-term exposure studies indicated potential carcinogenic effects, necessitating further investigation into its safety for human use .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundStructureBiological Activity
1,2-Bis(dichloromethyl)benzeneDichloromethyl groups at 1,2Different reactivity profile
1,4-Bis(dichloromethyl)benzeneDichloromethyl groups at 1,4Distinct chemical behavior
1,3-Bis(chloromethyl)benzeneChloromethyl instead of dichloroLower toxicity but less reactivity

This comparison highlights how variations in substituent positions can significantly influence biological activity and toxicity.

Properties

IUPAC Name

1,3-bis(dichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFWLGJQRLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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